molecular formula C7H14ClNO3 B1445704 4-Ethylmorpholine-3-carboxylic acid hydrochloride CAS No. 1427378-51-5

4-Ethylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1445704
CAS No.: 1427378-51-5
M. Wt: 195.64 g/mol
InChI Key: URUABYORTPRMBI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of morpholine with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to produce this compound .

Chemical Reactions Analysis

4-Ethylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethylmorpholine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the ethyl group can interact with hydrophobic pockets . These interactions can alter the conformation and activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

4-Ethylmorpholine-3-carboxylic acid hydrochloride can be compared with other morpholine derivatives, such as:

    Morpholine: The parent compound, which lacks the ethyl and carboxylic acid groups.

    4-Methylmorpholine: Similar to this compound but with a methyl group instead of an ethyl group.

    4-Phenylmorpholine: Contains a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-ethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUABYORTPRMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-51-5
Record name 4-ethylmorpholine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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